molecular formula C22H23NO4S B2761491 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1396711-16-2

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2761491
CAS No.: 1396711-16-2
M. Wt: 397.49
InChI Key: VSVWSWPNIOLBKO-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. As part of the sulfonamide class, this compound is positioned for investigation in various therapeutic areas. Sulfonamide-focused libraries have been extensively evaluated in cell-based antitumor screens, with certain members of this chemical family progressing to clinical trials as potent cell cycle inhibitors . These compounds can exhibit diverse mechanisms of action, including the disruption of tubulin polymerization, which classifies them as antimitotic agents, or they may act through novel pathways that lead to cell cycle arrest in the G1 or G2 phases . The structural motif of the sulfonamide group is well-documented for its broad biological activity, serving as a key pharmacophore in agents with antimicrobial and anticancer properties . This specific molecule, with its unique [1,1'-biphenyl] and 2-methoxybenzenesulfonamide structure, is a candidate for probing novel biological targets and pathways. It is intended for use by scientists in the development of array-based structure and gene expression relationship studies, hit-to-lead optimization campaigns, and other advanced research applications to further characterize its biological profile and potential oncolytic properties . This product is strictly for research use in a laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-22(24,16-23-28(25,26)21-11-7-6-10-20(21)27-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15,23-24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWSWPNIOLBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, which is then functionalized to introduce the hydroxypropyl group. This intermediate is subsequently reacted with 2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Key steps include:

    Formation of the Biphenyl Derivative: Biphenyl is brominated to form 4-bromobiphenyl.

    Introduction of the Hydroxypropyl Group: The brominated biphenyl undergoes a Grignard reaction with propylene oxide to introduce the hydroxypropyl group.

    Sulfonamide Formation: The hydroxypropyl-biphenyl intermediate is reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide (Target) C₂₂H₂₃NO₄S 397.49 g/mol 2-methoxybenzenesulfonamide, biphenyl-4-yl, 2-hydroxypropyl Hydroxypropyl linker enhances hydrophilicity; biphenyl enhances π-π interactions
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide C₂₃H₂₅NO₄S 411.51 g/mol 4-methoxy-2-methylbenzenesulfonamide, biphenyl-4-yl, 2-hydroxypropyl Methyl group increases lipophilicity; methoxy position affects steric hindrance
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 g/mol 4-methoxyphenyl, benzenesulfonamide Simpler structure with demonstrated bioactivity in sulfonamide drug candidates
N-(3,4-Dimethyl-5-isoxazolyl)-2'-formyl-4'-(2-methylpropyl)biphenyl-2-sulfonamide C₂₆H₃₂N₂O₆S 500.62 g/mol Isoxazole ring, formyl group, branched alkyl chain Complex substituents for targeted enzyme inhibition; higher molecular weight

Pharmacological and Physicochemical Properties

  • The biphenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Solubility : The 2-hydroxypropyl group improves aqueous solubility compared to purely aromatic sulfonamides (e.g., ). However, the biphenyl core limits solubility relative to smaller analogues.
  • Steric Effects : Substituent positioning (e.g., 2-methoxy vs. 4-methoxy in ) influences steric interactions with biological targets. The 2-methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents in .

Crystallographic and Analytical Data

Crystal structures of related sulfonamides (e.g., ) reveal planar sulfonamide groups and hydrogen-bonding networks involving the sulfonyl oxygen and amine protons.

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C25H24N2O5S
  • Molecular Weight : 432.54 g/mol
  • IUPAC Name : this compound

This compound features a biphenyl moiety, a hydroxypropyl group, and a methoxybenzenesulfonamide structure, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)15.0Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound has antimicrobial effects against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive bacteria
Escherichia coli64Gram-negative bacteria
Candida albicans16Fungal pathogen

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins could alter cellular responses leading to therapeutic effects.

Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Study 2: Anti-inflammatory Response in Animal Models

In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between sulfonamide precursors and biphenyl-derived intermediates. Critical steps include:

  • Hydroxypropyl Group Introduction : Reacting 2-methoxybenzenesulfonyl chloride with a biphenyl-containing alcohol under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purity Control : Column chromatography or recrystallization is essential to isolate the product, as side reactions (e.g., over-sulfonation) may occur due to reactive intermediates .
  • Yield Optimization : Adjusting reaction time (typically 12–24 hours) and temperature (room temperature to 60°C) balances reactivity and byproduct formation .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic Techniques :
  • NMR : Compare experimental δ values (e.g., 7.2–7.8 ppm for biphenyl protons) with predicted shifts from computational tools like ChemDraw .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in biphenyl coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling efficiency, monitoring via TLC .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
  • Contradiction Resolution : If conflicting literature reports exist (e.g., 36% vs. 77% yields), replicate conditions with inert atmosphere (argon) to exclude oxygen-mediated degradation .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., 2-ethoxy vs. 2-methoxy) and compare binding affinities using surface plasmon resonance (SPR) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with protein pockets, correlating with experimental IC50 data .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

  • Methodological Answer :

  • Data Validation : Use the R-factor and R-free values in SHELXL to assess model accuracy; discrepancies >5% indicate potential overfitting .
  • Twinned Data Analysis : Apply SHELXE for twin-law identification in cases of pseudo-merohedral twinning, common in sulfonamide crystals .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxypropyl moiety to enhance plasma stability .
  • In Vitro Microsomal Assays : Compare half-life (t1/2) of modified analogs in liver microsomes, using LC-MS for quantification .

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